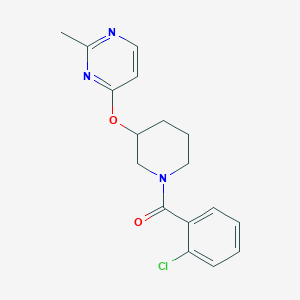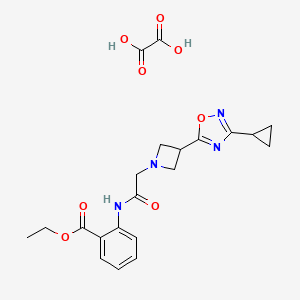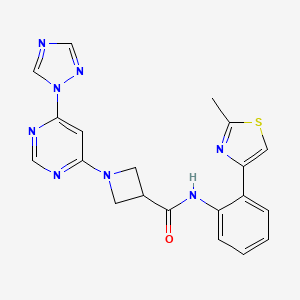
(2-Chlorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis :
- A study by Revathi et al. (2015) explored the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions. This information is critical for understanding how such compounds might interact in biological systems or during chemical reactions.
Antimicrobial Activity :
- Research by Mallesha and Mohana (2014) synthesized derivatives of a similar compound and tested them for antimicrobial properties. This kind of research can lead to the development of new drugs or antibacterial agents.
Thermal and Optical Properties :
- The thermal and optical properties, as well as the structural stability of related compounds, were studied by Karthik et al. (2021). Understanding these properties is crucial for the potential use of these compounds in various industrial and pharmaceutical applications.
Synthesis and Molecular Docking Studies :
- A study by Katariya et al. (2021) involved the synthesis of related compounds and their evaluation for anticancer and antimicrobial activities. Molecular docking studies can predict how these compounds might interact with biological molecules, which is important in drug design.
Neuroprotective Activities :
- Research by Zhong et al. (2020) on derivatives of similar compounds showed potential neuroprotective effects. This suggests possible applications in treating neurological disorders.
Synthesis Techniques and Reactivity :
- Pouzet et al. (1998) reported on the synthesis of a related compound and its reactivity with different nucleophiles. Such studies are fundamental for the development of new synthetic methodologies in organic chemistry.
Anticancer and Antituberculosis Studies :
- A study by Mallikarjuna et al. (2014) synthesized derivatives for evaluation as potential anticancer and antituberculosis agents. This highlights the potential therapeutic applications of these compounds.
Synthesis of Key Intermediates for Drug Development :
- Research by Ni et al. (2012) involved the production of a key chiral intermediate for the anti-allergic drug Betahistine using a novel microbial process. This represents an important step in the field of biocatalysis and pharmaceutical manufacturing.
Process Development for Clinical Compounds :
- The work by Kopach et al. (2010) described the process development and pilot-plant synthesis of a compound related to (2-Chlorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, highlighting the importance of efficient manufacturing processes in drug development.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For this compound, the available information indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . It has been classified with the GHS07 pictogram, with hazard statements H315-H319-H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as pharmaceuticals, materials science, and others could be explored .
Propriétés
IUPAC Name |
(2-chlorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-19-9-8-16(20-12)23-13-5-4-10-21(11-13)17(22)14-6-2-3-7-15(14)18/h2-3,6-9,13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDVTYZLCCRNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2508781.png)

![5-(AZEPAN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2508785.png)


![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide](/img/structure/B2508795.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2508799.png)
